![molecular formula C38H57N15O11S B583303 Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 CAS No. 145224-98-2](/img/structure/B583303.png)
Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2
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Overview
Description
“Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2” is a substrate used in research . It has been optimized for substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This substrate has a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Molecular Structure Analysis
The molecular formula of “Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2” is C38H57N15O11S . Its molecular weight is 932.03 .Physical And Chemical Properties Analysis
“Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2” is soluble in DMSO . It should be stored at -20°C .Scientific Research Applications
Substrate for Collagenase
“Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2” is used as a substrate for collagenase . In an approach to optimize substrate specificity, two amino acids have been substituted at the cleavage site of the collagenase substrate . The substrate possesses a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Substrate for MMP-1
This compound is also a peptide substrate for matrix metalloproteinase-1 (MMP-1) . It has an improved kcat/Km ratio compared with the MMP-1 flurogenic substrate Dnp-PLGLWA-DArg-NH2 .
Substrate for MMP-3
It is an efficient substrate for stromelysin (MMP-3) . This makes it useful in research studies investigating the role and function of MMP-3.
Substrate for MMP-2 and MMP-9
“Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2” is also used as a substrate for gelatinases (MMP-2 and MMP-9) . This allows researchers to study the activity of these enzymes and their role in various biological processes.
Substrate for MMP-7
This compound is a substrate for punctuated metalloproteinase (MMP-7) . This makes it a valuable tool in research related to MMP-7.
Enzyme Activity Monitoring
The monitoring of the enzyme activity using this compound requires HPLC analysis . This is because the quencher (Trp) has been removed by the amino acid substitutions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and repair.
Mode of Action
Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 acts as a substrate for MMP-1 . It has been designed to optimize substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This modification allows the compound to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .
Biochemical Pathways
The interaction of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 with MMP-1 affects the collagen degradation pathway . By acting as a substrate for MMP-1, it influences the rate at which this enzyme can break down collagen, a key component of the extracellular matrix. This can have downstream effects on processes such as tissue remodeling and wound healing.
Pharmacokinetics
It is soluble in DMSO , which can facilitate its delivery into biological systems.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDWDWPFOGZMH-YPJPCPJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N15O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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